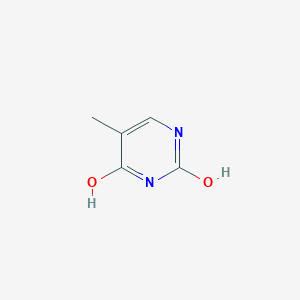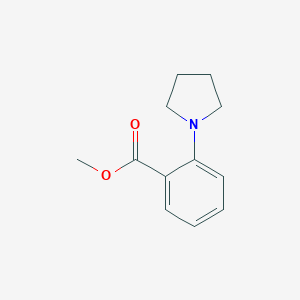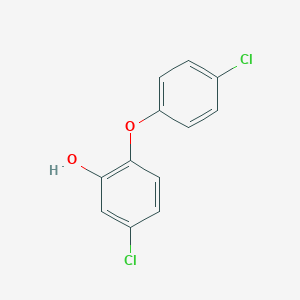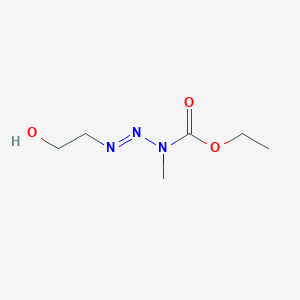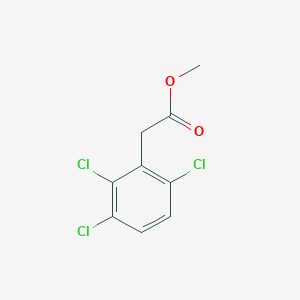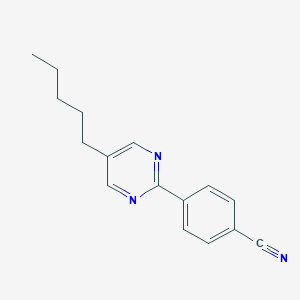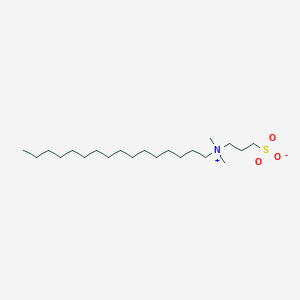
Hydridotetrakis(triphenylphosphin)rhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula HRh[P(C₆H₅)₃]₄. This compound consists of a rhodium(I) center complexed with four triphenylphosphine ligands and one hydride. It is known for its idealized C₃v symmetry and is widely used as a homogeneous catalyst in hydrogenation and related reactions .
Wissenschaftliche Forschungsanwendungen
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Wirkmechanismus
Target of Action
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the formula HRh[P(C 6 H 5) 3] 4 . It primarily targets alkenes and alkynes , acting as a homogeneous catalyst for their hydrogenation and hydrosilylation .
Mode of Action
The compound consists of a Rh(I) center complexed to four triphenylphosphine (PPh 3) ligands and one hydride . In the presence of base, H 2, and additional triphenylphosphine, Wilkinson’s catalyst (chloridotris (triphenylphosphane)rhodium (I)) converts to HRh (PPh 3) 4 . This interaction with its targets leads to the hydrogenation of alkenes and hydrosilylation of alkynes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of alkenes and hydrosilylation of alkynes . The downstream effects of these reactions include the formation of new compounds with altered properties, which can be used in various industrial applications.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of alkenes and alkynes into different compounds through hydrogenation and hydrosilylation . These transformations can lead to products with desirable properties for various applications.
Biochemische Analyse
Biochemical Properties
Hydridotetrakis(triphenylphosphine)rhodium(I) is known for its role as a catalyst in hydrogenation and hydrosilylation of alkynes
Molecular Mechanism
The molecular mechanism of action of Hydridotetrakis(triphenylphosphine)rhodium(I) is primarily related to its role as a catalyst in hydrogenation and hydrosilylation of alkynes
Vorbereitungsmethoden
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of a base, hydrogen gas, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh₃)₃} + \text{H₂} + \text{KOH} + \text{PPh₃} \rightarrow \text{RhH(PPh₃)₄} + \text{H₂O} + \text{KCl} ]
This method involves the conversion of Wilkinson’s catalyst to Hydridotetrakis(triphenylphosphine)rhodium(I) under specific reaction conditions.
Analyse Chemischer Reaktionen
Hydridotetrakis(triphenylphosphine)rhodium(I) primarily undergoes hydrogenation reactions. It acts as a catalyst in the hydrogenation of alkenes and hydrosilylation of alkynes . The compound facilitates the addition of hydrogen to unsaturated organic compounds, converting them into saturated ones. Common reagents used in these reactions include hydrogen gas and various alkenes or alkynes. The major products formed are the corresponding saturated hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
Hydridotetrakis(triphenylphosphine)rhodium(I) can be compared with other rhodium-based catalysts such as:
Wilkinson’s Catalyst (chloridotris(triphenylphosphane)rhodium(I)): While both are used in hydrogenation reactions, Hydridotetrakis(triphenylphosphine)rhodium(I) is more specialized for certain reactions due to its unique structure.
Tris(triphenylphosphine)rhodium(I) chloride: This compound is also used in hydrogenation but has different reactivity and selectivity profiles
Hydridotetrakis(triphenylphosphine)rhodium(I) stands out due to its high efficiency and specific catalytic properties, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
18284-36-1 |
|---|---|
Molekularformel |
C72H61P4Rh- |
Molekulargewicht |
1153.1 g/mol |
IUPAC-Name |
hydride;rhodium;triphenylphosphane |
InChI |
InChI=1S/4C18H15P.Rh.H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H;;/q;;;;;-1 |
InChI-Schlüssel |
PIMKISHNFGFICW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Kanonische SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Piktogramme |
Irritant |
Synonyme |
Hydridotetrakis(triphenylphosphine)rhodium; Hydrogen tetrakis(triphenyl phosphine)rhodium; Hydrotetrakis(triphenylphosphine)rhodium; Tetrakis(triphenylphosphine)rhodium hydride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
